Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

4-(trifluoromethyl)-1H-indole-3-carbaldehyde structure
959236-12-5 structure
Product Name:4-(trifluoromethyl)-1H-indole-3-carbaldehyde
N.o CAS:959236-12-5
MF:C10H6F3NO
MW:213.15595293045
MDL:MFCD09954786
CID:1123190
PubChem ID:34175959
Update Time:2025-05-23

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde
    • 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
    • 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)
    • F15931
    • MFCD09954786
    • SY056975
    • 4-(Trifluoromethyl)indole-3-carbaldehyde
    • SCHEMBL3676142
    • DB-348873
    • CS-12404
    • 959236-12-5
    • AC-29781
    • Z1509199160
    • AKOS022669253
    • CS-0374156
    • EN300-7464650
    • DTXSID201248166
    • MDL: MFCD09954786
    • Inchi: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H
    • Chave InChI: YGSKOERZFUTESV-UHFFFAOYSA-N
    • SMILES: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

Propriedades Computadas

  • Massa Exacta: 213.04014830g/mol
  • Massa monoisotópica: 213.04014830g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 254
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 32.9Ų

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A199001066-5g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 98%
5g
$924.80 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08655-1g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
1g
¥4069.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08655-5g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
5g
¥11809.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08655-250mg
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
250mg
¥1529.0 2024-07-16
Chemenu
CM242973-1g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
1g
$556 2021-08-04
Chemenu
CM242973-1g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
1g
$588 2024-07-18
eNovation Chemicals LLC
Y0995370-5g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
5g
$1120 2024-08-02
eNovation Chemicals LLC
D696266-0.25g
4-(Trifluoromethyl)indole-3-carbaldehyde
959236-12-5 95%
0.25g
$130 2024-07-20
eNovation Chemicals LLC
D696266-1g
4-(Trifluoromethyl)indole-3-carbaldehyde
959236-12-5 95%
1g
$320 2024-07-20
eNovation Chemicals LLC
D696266-5g
4-(Trifluoromethyl)indole-3-carbaldehyde
959236-12-5 95%
5g
$935 2024-07-20

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 45 - 120 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt; 15 - 30 min, neutralized, rt
Referência
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; Vaithegi, Kannan ; Yi, Sihyeong ; Park, Seung Bum, Nature Communications, 2020, 11(1),

Método de produção 2

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
Referência
Preparation of cyclic peptides was antibacterial compounds
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 40 °C
Referência
Preparation of amide compounds as B-Raf kinase inhibitors
, Japan, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  18 h, rt → 85 °C; 85 °C → rt
Referência
Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  18 h, rt → 85 °C; 85 °C → rt
Referência
Preparation of heteroaryl amide analogs as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel